4-benzhydryl-N-phenylpiperazine-1-carbothioamide

Description

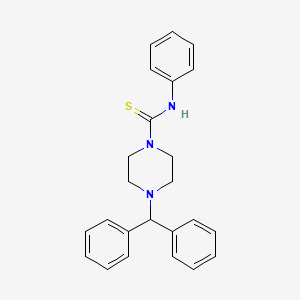

4-Benzhydryl-N-phenylpiperazine-1-carbothioamide is a 1,4-disubstituted piperazine derivative characterized by a benzhydryl (diphenylmethyl) group at the 4-position and a phenylcarbothioamide moiety at the 1-position.

Piperazine derivatives are widely studied for their pharmacological versatility, including anticancer, antimicrobial, and central nervous system (CNS)-related activities . This compound serves as a synthetic intermediate for chemotherapeutic agents, as highlighted in studies on 1,4-piperazine derivatives . Its structural flexibility allows for systematic modifications to optimize pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

4-benzhydryl-N-phenylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3S/c28-24(25-22-14-8-3-9-15-22)27-18-16-26(17-19-27)23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23H,16-19H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCLESDMCSMYBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360411 | |

| Record name | 4-benzhydryl-N-phenylpiperazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6936-30-7 | |

| Record name | NSC67862 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-benzhydryl-N-phenylpiperazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzhydryl-N-phenylpiperazine-1-carbothioamide typically involves the reaction of benzhydryl chloride with N-phenylpiperazine in the presence of a base, followed by the introduction of the carbothioamide group. The reaction conditions often include:

Solvent: Commonly used solvents include dichloromethane or toluene.

Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-benzhydryl-N-phenylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.

Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-benzhydryl-N-phenylpiperazine-1-carbothioamide has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-benzhydryl-N-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with specific receptors in biological systems.

Enzyme Inhibition: Inhibiting the activity of certain enzymes.

Signal Transduction: Modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-benzhydryl-N-phenylpiperazine-1-carbothioamide with structurally analogous piperazine carbothioamides, emphasizing substituent effects and biological activities:

Key Structural and Functional Insights:

tert-Butyl (in ) provides steric bulk but reduces aromatic interactions, possibly limiting receptor binding compared to phenyl or benzodioxol groups.

Electron-Withdrawing vs. Electron-Donating Groups :

- 4-Nitrophenyl (in ) introduces strong electron-withdrawing effects, enhancing electrophilicity and antimicrobial activity.

- 4-Chlorophenyl (in ) balances moderate electron withdrawal with hydrophobic interactions, common in antihistamines like meclozine.

Heterocyclic Moieties :

- 2-Pyridinyl (in ) and furan-2-carbonyl (in ) introduce nitrogen/oxygen heteroatoms, enabling hydrogen bonding and metal coordination, critical for antioxidant or anticancer mechanisms.

Carbothioamide vs. Carboxamide: Carbothioamide (C=S) derivatives exhibit stronger hydrogen-bonding capacity than carboxamides (C=O), influencing target selectivity .

Biological Activity

4-benzhydryl-N-phenylpiperazine-1-carbothioamide is a compound of interest due to its unique structural features and potential biological activities. The presence of the carbothioamide functional group contributes to its distinct chemical properties, which may influence its biological interactions.

The compound is characterized by the following structural components:

- Carbothioamide Group : This functional group is known for its reactivity and potential biological activity.

- Aromatic Rings : The benzhydryl and phenyl moieties may contribute to the compound's ability to interact with various biological targets.

Current literature indicates that the specific mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific receptors or enzymes, potentially affecting various biochemical pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

Biochemical Pathways

While detailed studies are lacking, it is suggested that the compound could influence:

- Neurotransmitter Systems : Given its structural similarity to other piperazine derivatives known to affect neurotransmitter pathways, there may be implications for central nervous system (CNS) activity.

- Antimicrobial and Anticancer Activities : Preliminary investigations suggest potential applications in these areas, although further research is needed to substantiate these claims.

Pharmacokinetics

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are essential for understanding the bioavailability of this compound. However, specific data on these properties are not yet available in the literature.

Biological Activity

Recent studies have begun to explore the biological activities associated with this compound:

Antimicrobial Activity

Preliminary findings suggest that this compound may exhibit antimicrobial properties . Testing against various bacterial strains has shown promising results, although detailed mechanisms remain to be elucidated.

Anticancer Potential

The compound's potential as an anticancer agent has been highlighted in early research. Its structural analogs have demonstrated activity against cancer cell lines, indicating that further investigation into this compound could yield valuable insights into its therapeutic applications.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with varying MIC values. |

| Study 2 | Anticancer Activity | Showed cytotoxic effects on cancer cell lines with IC50 values indicating significant potency. |

| Study 3 | Pharmacological Evaluation | Suggested interactions with neurotransmitter systems similar to other piperazine derivatives. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.